Barium niobium oxide (BaNb2O6)

Description

Properties

IUPAC Name |

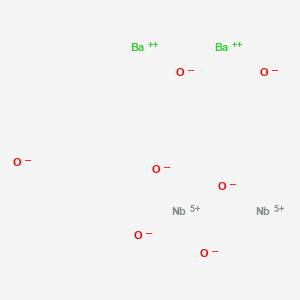

barium(2+);niobium(5+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ba.2Nb.7O/q2*+2;2*+5;7*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAHJNFQTFUOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Ba+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba2Nb2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923216 | |

| Record name | Barium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12009-14-2 | |

| Record name | Barium niobium oxide (BaNb2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012009142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Fabrication Techniques for Barium Niobium Oxide

Solid-State Reaction Synthesis of BaNb₂O₆

The solid-state reaction method is a conventional and widely used technique for synthesizing ceramic materials like barium niobium oxide. This approach involves the direct reaction of solid precursors at elevated temperatures to form the desired compound.

Conventional High-Temperature Solid-State Routes

In the conventional solid-state synthesis of BaNb₂O₆, stoichiometric amounts of precursor powders, typically barium carbonate (BaCO₃) and niobium pentoxide (Nb₂O₅), are intimately mixed. The mixture is then subjected to prolonged heating at high temperatures, often around 1000°C for as long as 72 hours, to facilitate the diffusion of ions and the formation of the BaNb₂O₆ phase. smolecule.comias.ac.in For comparison, some studies have also prepared BaNb₂O₆ samples using the ceramic method by mixing corresponding oxides or carbonates in stoichiometric ratios, grinding them multiple times, and heating them at 1000°C for 72 hours. ias.ac.in The resulting calcined powders can then be pressed into pellets and sintered at even higher temperatures, such as 1300°C for 2 hours, to achieve high-density ceramic bodies. ias.ac.in

While this method is straightforward, it has several drawbacks. The high temperatures and long reaction times can lead to poor compositional homogeneity and the formation of larger particles. ias.ac.in To address these issues, modifications such as repeated grinding and heating cycles are often employed to ensure a complete reaction and a more uniform product.

A more recent advancement in this area is the use of high-energy ball milling (HEBM) at room temperature. This mechanochemical approach can produce BaNb₂O₆ with an orthorhombic structure after just 3 to 4 hours of milling, offering a more energy-efficient alternative to traditional high-temperature methods. acs.org

Microwave-Assisted Synthesis of BaNb₂O₆ Ceramics

Microwave-assisted synthesis presents a more rapid and energy-efficient alternative to conventional heating methods. In this technique, microwaves are used to directly heat the precursor materials, leading to a much faster temperature rise and shorter reaction times. mdpi.comnih.gov For BaNb₂O₆, microwave sintering can enhance densification at 1050°C in just 1 hour, effectively minimizing grain growth. smolecule.com This method has been shown to produce highly dense materials with improved dielectric properties. For instance, at 1090°C, microwave-assisted heating achieved 99.4% density, compared to 96.9% with conventional heating. researchgate.net

Wet Chemical Synthesis Approaches for BaNb₂O₆ Nanoparticles

Wet chemical methods offer better control over particle size, morphology, and homogeneity at significantly lower temperatures compared to solid-state reactions. These techniques involve the reaction of precursors in a liquid phase, followed by thermal decomposition to yield the final product.

Sol-Gel Method for BaNb₂O₆ Preparation

The sol-gel process is a versatile wet chemical technique for producing high-purity, homogeneous nanoparticles. In a typical sol-gel synthesis of BaNb₂O₆, niobium pentoxide (Nb₂O₅) is first dissolved in hydrofluoric acid (HF) to form a niobium fluoride (B91410) solution. ijsrst.comaip.org This is then mixed with an aqueous solution of a barium salt, such as barium chloride (BaCl₂), and a chelating agent like citric acid. ijsrst.comaip.org The resulting solution is heated to form a gel, which is subsequently dried and calcined at temperatures around 700-750°C to obtain BaNb₂O₆ nanoparticles. smolecule.comaip.orgworldscientific.com This method has been successfully used to synthesize both orthorhombic and tetragonal phases of BaNb₂O₆. ijsrst.comworldscientific.com

| Parameter | Value | Reference |

| Calcination Temperature | 700-750°C | smolecule.comaip.orgworldscientific.com |

| Particle Size | ~100 nm | smolecule.com |

| Dielectric Constant (1 kHz) | 1100 | smolecule.com |

| Crystal Structure | Orthorhombic, Tetragonal | ijsrst.comworldscientific.com |

Citrate-Gel Technique for BaNb₂O₆ Nanocrystallites

The citrate-gel method is a specific type of sol-gel process that utilizes citric acid as a chelating agent to form a stable gel. ias.ac.inresearchgate.net In this technique, stoichiometric amounts of barium chloride (BaCl₂) and niobium pentafluoride (NbF₅) are dissolved in an aqueous solution of citric acid. ias.ac.inresearchgate.net Upon heating on a water bath, a gel is formed, which upon decomposition at a relatively low temperature of 600°C, yields nanocrystalline BaNb₂O₆. ias.ac.inresearchgate.net This method is advantageous as it produces nanoparticles with a small average particle size of around 50 nm and can yield a high dielectric constant. ias.ac.inresearchgate.net

| Parameter | Value | Reference |

| Decomposition Temperature | 600°C | ias.ac.inresearchgate.net |

| Average Particle Size | 50 nm | ias.ac.inresearchgate.net |

| Dielectric Constant (1 kHz) | 1000 | ias.ac.inresearchgate.net |

| Crystal Structure | Orthorhombic, Tetragonal | researchgate.net |

Urea (B33335) Method for BaNb₂O₆ Synthesis

The urea method is another low-temperature synthesis route for producing BaNb₂O₆ nanocrystallites. In this process, an aqueous solution containing barium chloride (BaCl₂), niobium pentafluoride (NbF₅), and urea is heated. researchgate.net Urea acts as a precipitating agent, and upon heating to 100°C, a precipitate is formed. researchgate.net This precipitate is then decomposed at 600°C to yield BaNb₂O₆ nanoparticles. researchgate.net This method has been shown to produce nanocrystallites with an average particle size of 85 nm and a dielectric constant of 900 at 1 kHz. smolecule.comresearchgate.net

| Parameter | Value | Reference |

| Decomposition Temperature | 600°C | researchgate.net |

| Average Particle Size | 85 nm | researchgate.net |

| Dielectric Constant (1 kHz) | 900 | smolecule.comresearchgate.net |

Chemical Solution Precipitation for Barium Niobate Compounds

Chemical solution precipitation methods offer a low-temperature route to synthesizing fine, homogeneous BaNb₂O₆ powders, providing an alternative to traditional high-temperature solid-state reactions. These wet-chemical techniques allow for greater control over stoichiometry and particle size.

One prominent approach is the citrate (B86180) gel method . ias.ac.in In this process, an aqueous solution containing barium chloride (BaCl₂), niobium pentoxide (NbF₅), and citric acid in stoichiometric ratios is heated on a water bath, which results in the formation of a gel. ias.ac.inresearchgate.net This gel undergoes decomposition at a significantly lower temperature than conventional methods, yielding nanocrystallites of BaNb₂O₆ at approximately 600°C. ias.ac.inresearchgate.net This is a substantial reduction from the 1000°C typically required for solid-state synthesis. ias.ac.in Transmission electron microscopy (TEM) has confirmed that powders calcined using this method have an average particle size of around 50 nm. ias.ac.inresearchgate.net

Another effective technique is the urea method . researchgate.netas-proceeding.com114.55.40 This process involves heating an aqueous solution of barium chloride (BaCl₂), niobium pentoxide (NbF₅), and urea at 100°C on a water bath, causing a precipitate to form. researchgate.net114.55.40 Similar to the citrate gel method, this precipitate decomposes upon calcination at 600°C to produce nanocrystalline BaNb₂O₆. researchgate.net This method also represents a low-temperature synthesis route compared to traditional ceramic techniques. researchgate.net The resulting powders from the urea method have been shown to have an average particle size of about 85 nm. researchgate.net

Table 1: Comparison of Chemical Precipitation Methods for BaNb₂O₆

| Feature | Citrate Gel Method | Urea Method |

|---|---|---|

| Precursors | Barium chloride (BaCl₂), Niobium pentoxide (NbF₅), Citric acid | Barium chloride (BaCl₂), Niobium pentoxide (NbF₅), Urea |

| Process | Formation of a gel by heating an aqueous solution. | Formation of a precipitate by heating an aqueous solution. researchgate.net |

| Decomposition Temp. | 600°C ias.ac.in | 600°C researchgate.net |

| Avg. Particle Size | ~50 nm ias.ac.in | ~85 nm researchgate.net |

| Reference | ias.ac.in | researchgate.net |

Simultaneous Barium and Niobium Hydrolysis Techniques

The synthesis of pure hexagonal BaNb₂O₆ can be achieved through the simultaneous hydrolysis of barium and niobium alkoxides. as-proceeding.comresearchgate.net This technique involves the controlled reaction of metal-organic precursors with water. The process yields an amorphous material that, upon heating, crystallizes into the desired hexagonal phase. researchgate.net

The crystallization of hexagonal BaNb₂O₆ from the amorphous material prepared by this hydrolysis method occurs between 640°C and 700°C. researchgate.net The structure of the resulting material is characterized by layer networks of NbO₆ octahedra. researchgate.net Kinetic studies of the crystallization show that the process can be described by the Avrami equation with an activation energy of 268 kJ·mol⁻¹. researchgate.net

Mechanochemical Synthesis of BaNb₂O₆

Mechanochemical synthesis provides a solvent-free, environmentally friendly approach to producing ceramic materials like BaNb₂O₆. grafiati.comresearchgate.nethokudai.ac.jp This method utilizes mechanical energy, typically from ball milling, to induce solid-state chemical reactions at or near room temperature, bypassing the need for high-temperature calcination. hokudai.ac.jpacs.org

High-Energy Ball Milling (HEBM) for Room Temperature Synthesis

High-Energy Ball Milling (HEBM) has been effectively employed to synthesize orthorhombic BaNb₂O₆ at room temperature, representing a significant advancement in terms of energy efficiency and process simplification. researchgate.netresearchgate.netacs.orgacs.org The synthesis is achieved by milling stoichiometric mixtures of precursors such as barium carbonate (BaCO₃) and niobium pentoxide (Nb₂O₅). acs.org

Research has demonstrated that using a high-energy ball mill with stainless steel reactors and balls, the pure orthorhombic phase of BaNb₂O₆ can be formed within 3 to 4 hours of milling. researchgate.netacs.orgzenodo.org The high degree of crystallinity is confirmed through X-ray diffraction (XRD) and Rietveld refinement. researchgate.netacs.org The intense mechanical energy facilitates the solid-state reaction between the precursor powders, leading to the formation of the desired compound without external heating. acs.org

Table 2: Parameters for Room Temperature HEBM Synthesis of BaNb₂O₆

| Parameter | Value/Description | Reference |

|---|---|---|

| Precursors | Barium Carbonate (BaCO₃), Niobium Pentoxide (Nb₂O₅) | acs.org |

| Equipment | High-energy mixer mill (e.g., Spex, Model 8000 M) | acs.org |

| Reactor/Balls | Stainless steel | acs.org |

| Ball-to-Powder Ratio | 18.5:1 | acs.org |

| Milling Time | 3–4 hours for high crystallinity | researchgate.netacs.org |

| Resulting Phase | Orthorhombic BaNb₂O₆ | researchgate.netacs.org |

Fabrication of BaNb₂O₆ Thin Films and Advanced Architectures

The fabrication of BaNb₂O₆ as thin films and nanostructures is critical for its integration into electronic and optoelectronic devices. Various specialized techniques have been developed to control the growth, orientation, and morphology of these advanced architectures.

Deposition Methods for BaNb₂O₆ Thin Films

Several deposition techniques are utilized to grow BaNb₂O₆ thin films, often as a component of the solid solution Strontium Barium Niobate (SrxBa₁₋xNb₂O₆ or SBN), which has significant technological applications. cambridge.orgupb.ro

Metal-Organic Chemical Vapor Deposition (MOCVD): A two-step MOCVD process has been used to prepare SBN films. This involves the alternate deposition of thin layers of single-phase BaNb₂O₆ and SrNb₂O₆ onto a substrate like silicon. cambridge.org A single precursor, such as BaNb₂(l-OC₄H₉)₁₂, can be used for the BaNb₂O₆ layer. cambridge.org A subsequent high-temperature annealing step facilitates the interdiffusion of barium and strontium atoms to form the SBN solid solution. cambridge.org

Pulsed Laser Deposition (PLD): This physical vapor deposition (PVD) technique is highly effective for growing epitaxial thin films. upb.ro Radio-frequency assisted PLD (RF-PLD) has been used to deposit SBN thin films onto substrates like Pt:Si and MgO from a stoichiometric ceramic target. upb.ro The technique allows for the growth of highly c-axis oriented films, a crucial factor for many applications. upb.ro

Sputtering: Sputtering is another PVD method where ions bombard a target material, ejecting atoms that then deposit onto a substrate to form a thin film. americanelements.cominesc-mn.pt High-purity BaNb₂O₆ sputtering targets are available for depositing thin films for semiconductor, optical, and chemical vapor deposition applications. americanelements.com RF sputtering is particularly suitable for depositing insulating materials like BaNb₂O₆. inesc-mn.pt

Table 3: Overview of Thin Film Deposition Methods for BaNb₂O₆-related materials

| Deposition Method | Precursor/Target | Substrate Examples | Key Process Feature | Reference |

|---|---|---|---|---|

| MOCVD | BaNb₂(l-OC₄H₉)₁₂ | Silicon (Si) | Two-step deposition with post-annealing. cambridge.org | cambridge.org |

| RF-PLD | Stoichiometric SBN ceramic target | Pt:Si, MgO | Produces highly c-axis oriented films. upb.ro | upb.ro |

| Sputtering | BaNb₂O₆ ceramic target | Various | Ionic bombardment of a target in a plasma phase. americanelements.com | americanelements.cominesc-mn.pt |

Controlled Growth of BaNb₂O₆ Nanostructures

The synthesis of BaNb₂O₆ can be controlled to produce specific nanostructures, such as nanoparticles and nanorods, which are essential for developing advanced functional materials.

As previously mentioned, chemical solution methods like the citrate gel and urea processes are effective in producing BaNb₂O₆ nanoparticles with average sizes in the range of 50-85 nm. ias.ac.inresearchgate.net

More complex structures such as nanorods have also been fabricated. In one study, BaNb₂O₆ was used as a doping agent in ErBa₂Cu₃O₇₋δ (ErBCO) superconducting films. aip.org During the film deposition process, the BaNb₂O₆ transformed and self-assembled into nanorods dispersed within the ErBCO matrix. aip.org These nanorods were observed to grow along the c-axis of the film with diameters ranging from 5 to 25 nm. aip.org Energy-dispersive X-ray spectroscopy (EDS) analysis revealed that the nanorods were composed of barium, niobium, and erbium. Further structural analysis determined that the nanorods had a cubic perovskite structure corresponding to Ba(Er₀.₅Nb₀.₅)O₃, indicating a reactive incorporation of the dopant into a new nanostructured phase. aip.org

Crystallographic Investigations and Structural Evolution of Banb2o6

Polymorphism and Phase Transitions in Barium Niobium Oxide

Barium niobium oxide is known to exhibit polymorphism, meaning it can exist in multiple distinct crystalline forms. ufmg.br The primary polymorphs identified are hexagonal, orthorhombic, and tetragonal tungsten bronze (TTB) structures. as-proceeding.com Transitions between these phases can be induced by thermal energy or can be driven by kinetic or thermodynamic stabilization at the nanoscale. Furthermore, the introduction of dopants can lead to the formation of other structures, such as the monoclinic phase in derivative compounds.

The hexagonal form of BaNb₂O₆ is typically observed at high temperatures. nist.gov It possesses P6/mmm symmetry, and its structure is characterized by a framework of corner- and edge-sharing NbO₆ octahedra. nist.govchemrxiv.org This arrangement creates four distinct types of channels running along the Current time information in Bangalore, IN. direction with hexagonal, triangular, rectangular, and pentagonal cross-sections, where the barium atoms reside. nist.govchemrxiv.org

Research has shown that the hexagonal niobate phase can be non-stoichiometric, with a formula of approximately Ba₀.₉₃Nb₂.₀₃O₆. chemrxiv.org This non-stoichiometry arises from vacancies of barium atoms in the pentagonal channels and the presence of extra niobium atoms in interstitial sites. nist.govchemrxiv.org While it is the high-temperature stable phase, the hexagonal structure can be prepared metastably at lower temperatures through methods like hydrothermal synthesis, which has been shown to produce nanorods with this crystal structure. nist.gov

Table 1: Crystallographic Data for Hexagonal BaNb₂O₆

| Compound Formula | Crystal System | Space Group | a (Å) | c (Å) | Reference |

| Ba₀.₉₃Nb₂.₀₃O₆ | Hexagonal | P6/mmm | 21.0174 | 3.9732 | nist.govchemrxiv.org |

The most commonly encountered polymorph of BaNb₂O₆ at ambient conditions is the orthorhombic structure. acs.orgresearchgate.net This phase has been identified with various space groups, including Pmma and C2221, depending on the synthesis method. Current time information in Bangalore, IN.acs.orgresearchgate.net The structure consists of a three-dimensional network of distorted NbO₆ octahedra, which share both corners and edges. Current time information in Bangalore, IN.acs.orgsnu.edu.in The barium (Ba²⁺) ions are situated in this framework, bonded to six oxygen atoms in a 6-coordinate geometry. Current time information in Bangalore, IN.acs.orgsnu.edu.in

The synthesis of orthorhombic BaNb₂O₆ can be achieved through various routes, including conventional solid-state reactions at high temperatures (e.g., 1000–1200 °C), citrate (B86180) gel methods, and room-temperature high-energy ball milling. acs.orgresearchgate.nethbni.ac.in The precise lattice parameters can vary slightly based on the preparation technique. For instance, powders prepared via a citrate gel method yielded lattice parameters of a = 12.201 Å, b = 10.275 Å, and c = 7.872 Å. hbni.ac.in In another study using high-energy ball milling, Rietveld refinement confirmed an orthorhombic structure with a C2221 space group and slightly different lattice parameters. acs.orgresearchgate.net

Table 2: Crystallographic Data for Orthorhombic BaNb₂O₆

| Space Group | a (Å) | b (Å) | c (Å) | Synthesis Method | Reference |

| Pmma | 3.979 | 6.235 | 10.728 | (Predicted) | Current time information in Bangalore, IN. |

| Not Specified | 12.201 | 10.275 | 7.872 | Citrate Gel | hbni.ac.in |

| C2221 | 7.849 | 12.208 | 10.291 | Ball Milling (3h) | acs.org |

| Not Specified | 12.2136 | 10.2413 | 7.8831 | Sol-Gel | researchgate.net |

The Tetragonal Tungsten Bronze (TTB) structure is another significant polymorph of BaNb₂O₆, particularly relevant in the context of ferroelectric materials. as-proceeding.com The generalized formula for the TTB family is (A1)₂(A2)₄C₄(B1)₂(B2)₈O₃₀, characterized by a network of BO₆ octahedra that creates distinct pentagonal, square, and trigonal tunnels. as-proceeding.comnih.gov The ferroelectric behavior in these materials often stems from the non-centrosymmetric nature of the crystal structure (space group P4bm). as-proceeding.com

While pure, single-phase TTB BaNb₂O₆ is not commonly synthesized, this structure is of high interest. as-proceeding.com Research on nanoparticles has shown that a TTB-like phase can be obtained, often in conjunction with the orthorhombic phase. researchgate.net For instance, BaNb₂O₆ nanoparticles synthesized via a sol-gel method were identified as having a tetragonal phase with lattice parameters a = b = 12.445 Å and c = 3.975 Å. as-proceeding.com The presence of the TTB structure was confirmed through X-ray diffraction, high-resolution transmission electron microscopy (HRTEM), and the observation of ferroelectric hysteresis loops. as-proceeding.comresearchgate.net

Table 3: Crystallographic Data for Tetragonal Tungsten Bronze (TTB) BaNb₂O₆

| Phase | Crystal System | Space Group | a=b (Å) | c (Å) | Synthesis Method | Reference |

| TTB BaNb₂O₆ | Tetragonal | P4bm (family) | 12.445 | 3.975 | Sol-Gel Nanoparticles | as-proceeding.com |

Table 4: Crystallographic Data for Monoclinic BaNb₂O₆ and its Derivatives

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Note | Reference |

| BaNb₂O₆ | Monoclinic | P2₁/c | 6.141 | 4.010 | 10.676 | 89.656 | Predicted | materialsproject.org |

| Ba₁₋ₓSnₓNb₂O₆ | Monoclinic | Not Specified | - | - | - | - | Tin-doped derivative | snu.edu.in |

The crystalline structure of BaNb₂O₆ is highly sensitive to temperature, leading to phase transitions between its various polymorphs. Early studies identified these temperature-dependent structural variations. as-proceeding.comzenodo.org It is well-established that the orthorhombic phase is the stable form at lower temperatures, while the hexagonal phase is the stable high-temperature polymorph. nist.gov

The transition from a low-temperature form to a high-temperature form has been noted to occur at elevated temperatures. One report mentions a transformation from a tetragonal phase to an orthorhombic phase occurring above 1473 K (1200 °C). hbni.ac.in Other research clarifies the relationship between the low-temperature forms and the high-temperature hexagonal structure, describing the hexagonal structure as being related to the low-temperature forms through a 30° rotation of hexagonal rings of octahedra. nist.gov The synthesis of Pr³⁺-doped BaNb₂O₆ using a solid-state reaction method at 1200 °C resulted in the formation of the orthorhombic phase, indicating its stability at this temperature. researchgate.net

The crystallographic phase of BaNb₂O₆ can also be influenced by the particle size, a phenomenon known as size-driven phase transition. nih.gov At the nanoscale, surface energy effects become significant and can lead to the stabilization of polymorphs that are metastable in the bulk material. nih.govresearchgate.net

For BaNb₂O₆, this is evident in the synthesis of nanoparticles. While bulk BaNb₂O₆ is typically orthorhombic, nanocrystalline forms with different structures have been successfully prepared. The citrate gel method, for example, has been used to produce nanocrystallites of orthorhombic BaNb₂O₆ with an average particle size of 50 nm at a relatively low decomposition temperature of 600°C. hbni.ac.in Another study using a sol-gel route also yielded the orthorhombic phase in nanoparticles with an estimated grain size of 88 nm. researchgate.net

Conversely, the metastable tetragonal tungsten bronze (TTB) phase, which is highly interesting for its ferroelectric properties, has been successfully synthesized in nanoparticle form. as-proceeding.com The formation of TTB-structured BaNb₂O₆ nanoparticles suggests that the energetics at the nanoscale favor this polymorph over the orthorhombic structure under certain synthesis conditions. as-proceeding.comresearchgate.net This demonstrates that reducing the particle size is a viable strategy to access and stabilize different polymorphic phases of BaNb₂O₆.

Morphotropic Phase Boundaries in Substituted BaNb2O6 Systems

A morphotropic phase boundary (MPB) is a composition-driven transition between two different crystal structures in a solid solution. Near this boundary, the material can exhibit a mix of both phases, often leading to enhanced piezoelectric and dielectric properties.

In systems based on barium niobate, the introduction of other elements can induce the formation of an MPB. A notable example is the lead barium niobate (Pb₁₋ₓBaₓNb₂O₆ or PBN) system. Here, a morphotropic phase boundary exists between a tetragonal (4mm) and an orthorhombic (m2m) tungsten bronze phase. researchgate.net This MPB is not a sharp line but rather a broad compositional range, approximately around x = 0.37 to x = 0.40, where both the tetragonal and orthorhombic phases coexist. researchgate.netresearchgate.net The ability to switch the polarization vector between orthogonal directions by applying an electric field near this MPB is a key feature for device applications. researchgate.netresearchgate.net

Similarly, substituting strontium for barium to form strontium barium niobate (SrₓBa₁₋ₓNb₂O₆ or SBN) also leads to significant structural changes. While pure BaNb₂O₆ can have a tetragonal structure, increasing the strontium content (x) causes a transition from a normal ferroelectric to a relaxor ferroelectric state. wikipedia.org This change is attributed to the positional disorder of strontium and barium ions and their vacancies on the A-sites of the tungsten bronze structure, which in turn influences the tilting of the NbO₆ octahedra. wikipedia.organu.edu.au The substitution of calcium for barium in Ba₁₋ₓCaₓNb₂O₆ (CBN) solid solutions also influences the phase transition temperature, primarily due to the chemical pressure introduced by the smaller calcium ion. arxiv.org

Crystallographic Refinement and Lattice Parameter Optimization of BaNb2O6

The precise crystal structure of BaNb₂O₆ has been a subject of detailed investigation. It commonly crystallizes in an orthorhombic structure. acs.orgworldscientific.com Early reports identified the space group as C222₁, with lattice parameters determined to be a = 7.880 Å, b = 12.215 Å, and c = 10.292 Å. rsc.orgscispace.com

More recent studies using Rietveld refinement of X-ray diffraction data have provided further optimized lattice parameters. For instance, BaNb₂O₆ synthesized by a high-energy ball milling method was confirmed to have an orthorhombic structure with the space group C222₁. acs.orgzenodo.org The lattice parameters were refined for samples milled for different durations, showing slight variations. acs.org Another study reported an orthorhombic crystal structure with space group Pmma. materialsproject.orgmaterialsproject.orgosti.gov

Below is a table summarizing the crystallographic data for BaNb₂O₆ from different studies.

| Study | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| Sirotinkin et al. (1990) rsc.orgscispace.com | Orthorhombic | C222₁ | 7.880 | 12.215 | 10.292 |

| Sol-gel synthesis worldscientific.com | Orthorhombic | Not specified | 12.2136 | 10.2413 | 7.8831 |

| Ball Milling (3h) acs.org | Orthorhombic | C222₁ | 7.849(3) | 12.208(8) | 10.291(8) |

| Ball Milling (4h) acs.org | Orthorhombic | C222₁ | 7.847(3) | 12.210(1) | 10.289(9) |

| Materials Project materialsproject.org | Orthorhombic | Pmma | 3.979 | 6.235 | 10.728 |

This table is interactive. You can sort the data by clicking on the column headers.

Atomic Coordination Environments and Structural Features in BaNb2O6

The arrangement of atoms and the geometry of their coordination polyhedra define the fundamental structural framework of BaNb₂O₆ and are crucial to its properties.

NbO6 Octahedral Distortions and Connectivity

The structure of BaNb₂O₆ is built around niobium-oxygen (NbO₆) octahedra. In these octahedra, a central niobium (Nb⁵⁺) ion is coordinated to six oxygen (O²⁻) atoms. materialsproject.orgosti.gov These octahedra are not perfectly regular but are distorted, with a range of Nb-O bond lengths and varied O-Nb-O bond angles. acs.orgzenodo.org For the orthorhombic Pmma structure, the Nb-O bond distances have been reported to range from 1.96 to 2.10 Å. materialsproject.orgosti.gov

These NbO₆ octahedra are not isolated but are linked together to form a three-dimensional framework. The connectivity is achieved through a mixture of corner-sharing and edge-sharing between adjacent octahedra. materialsproject.orgosti.gov The tilting of these corner-sharing octahedra is a significant feature, with tilt angles reported to range from 0 to 47 degrees. materialsproject.orgmaterialsproject.orgosti.gov This network of linked, distorted octahedra is a defining characteristic of the barium niobate structure.

Role of Channels in BaNb2O6 Crystal Structure

The arrangement of the NbO₆ octahedra in BaNb₂O₆ creates channels running along specific crystallographic directions. as-proceeding.com Depending on the specific crystal structure (e.g., hexagonal or orthorhombic tungsten bronze type), these channels can be of different shapes and sizes, such as triangular, square, or pentagonal.

These channels are occupied by the larger barium (Ba²⁺) ions. acs.org In some structural descriptions, the Ba²⁺ ion is bonded to six oxygen atoms in a 6-coordinate geometry, while other refinements suggest coordination with ten oxygen atoms, resulting in distorted [BaO₁₀] clusters. acs.orgzenodo.orgmaterialsproject.orgosti.gov The presence of these channels is not just a structural curiosity; they are believed to play a critical role in the material's electrical properties, including facilitating ionic transport and contributing to its ferroelectric behavior. as-proceeding.com

Non-Stoichiometry and Defect Chemistry in BaNb2O6

Non-stoichiometry refers to a state where the ratio of the constituent elements in a compound deviates from the ideal whole-number ratio defined by its chemical formula. numberanalytics.com In BaNb₂O₆, deviations from the ideal 1:2:6 ratio of Ba:Nb:O can occur, leading to the formation of various point defects such as vacancies (missing atoms) and interstitials (atoms in between regular lattice sites). numberanalytics.com

The formation of these defects is often a thermodynamic response to the synthesis conditions. For instance, a high Fermi energy can induce the formation of cation vacancies, which act as "electron-killers". nsf.gov This phenomenon of spontaneous non-stoichiometry can lead to the formation of ordered vacancy compounds (OVCs). nsf.gov Theoretical studies suggest that by tuning the chemical potentials of barium and niobium during growth, different non-stoichiometric BaₗNₘOₙ phases can be stabilized. nsf.gov

In complex perovskite systems related to BaNb₂O₆, such as Ba(Zn₁/₃Nb₂/₃)O₃, even small deviations from stoichiometry (around 1 mole%) can lead to significant changes in the ordering of B-site cations, microstructure, and dielectric properties. core.ac.ukresearchgate.net For example, compositions along the Ba(Zn₁/₃Nb₂/₃)O₃–BaNb₂O₆ join showed improved dielectric properties. core.ac.uk The presence of defects, particularly oxygen vacancies, is also known to influence the electronic and magnetic properties of niobate compounds. acs.org The formation of real domain structures in complex niobates is also dependent on the "stoichiometry" of the composition and the presence of structural defects. iaea.org

Advanced Characterization Techniques Applied to Barium Niobium Oxide Research

X-ray Diffraction (XRD) and Rietveld Refinement for BaNb₂O₆ Structural Analysis

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure of BaNb₂O₆. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the material's crystalline phases. mdpi.com For BaNb₂O₆, XRD analysis is crucial for confirming the desired phase formation and identifying any secondary phases or impurities that may have formed during synthesis. acs.org

Rietveld refinement is a powerful analytical method used in conjunction with XRD data to refine the crystal structure model of a material. mdpi.com This technique involves a least-squares approach to fit a theoretical diffraction profile to the experimental XRD pattern. mdpi.com By adjusting various parameters such as lattice parameters, atomic positions, and peak shape functions, a close match between the calculated and observed patterns can be achieved. mdpi.com

In the study of BaNb₂O₆ synthesized via the high-energy ball milling method, XRD and subsequent Rietveld refinement confirmed the formation of an orthorhombic structure. acs.org The analysis showed a high degree of crystallinity, particularly for samples milled for 3 and 4 hours. acs.org The Rietveld method is instrumental in accurately determining the unit cell dimensions and ensuring the phase purity of the synthesized BaNb₂O₆. acs.orgrsc.org

Table 1: Crystallographic Data for Orthorhombic BaNb₂O₆

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | acs.org |

Note: Specific lattice parameters (a, b, c) can vary depending on the synthesis method and conditions. The table presents the identified crystal system and space group from the literature.

Electron Microscopy for BaNb₂O₆ Microstructural Characterization

Electron microscopy techniques are indispensable for visualizing the microstructure of BaNb₂O₆ at high magnifications, providing information that is not accessible through bulk characterization methods like XRD.

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen to form an image. researchgate.net This technique allows for the direct observation of a material's internal structure, including features like grain size, shape, and the presence of defects. researchgate.net High-Resolution TEM (HRTEM) is an advanced mode of TEM that provides imaging capabilities at the atomic scale, enabling the visualization of crystal lattices and interfaces. researchgate.net

HRTEM analysis of nanoparticles of materials with similar perovskite-like structures, such as barium titanate, has been used to confirm their crystalline nature and to visualize the atomic planes within the nanoparticles. researchgate.net For BaNb₂O₆, HRTEM would be similarly employed to examine the atomic arrangement, identify dislocations, and study the interfaces between grains, providing a deeper understanding of the material's crystallinity at the nanoscale.

Selected Area Electron Diffraction (SAED) is a technique performed within a TEM that provides crystallographic information from a specific, localized area of the sample. youtube.com By directing the electron beam onto a chosen region and observing the resulting diffraction pattern, the crystalline nature and orientation of that area can be determined. youtube.com A single crystal will produce a pattern of sharp, distinct spots, while a polycrystalline material will generate a pattern of rings. youtube.com

In the context of BaNb₂O₆ thin films, understanding the crystalline orientation is critical as it can significantly influence properties like the dielectric constant. elsevierpure.com SAED patterns can be used to determine the preferred crystallographic orientation of the grains within the film. elsevierpure.com For instance, studies on polymorphic BaNb₂O₆ thin films have shown that different growth conditions can lead to specific orientations, such as (040) or (230) for the orthorhombic phase, which in turn affects the material's dielectric performance. elsevierpure.com

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of materials. github.io It works by scanning a focused beam of electrons over a sample's surface and detecting the signals that result from the electron-sample interaction. researchgate.net The images produced by SEM provide detailed three-dimensional information about the surface features, such as particle shape, size distribution, and agglomeration. github.io

For BaNb₂O₆ synthesized by the high-energy ball milling method, SEM images have revealed the presence of aggregated microcrystals with a heterogeneous distribution of sizes and shapes. acs.org This morphology, which includes both micrometer and sub-micrometer sized crystals, is characteristic of materials prepared using this technique without subsequent heat treatment. acs.org

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is an analytical technique used for the elemental analysis of a sample. mtak.hu When the electron beam strikes the sample, it excites atoms, causing them to emit X-rays with energies characteristic of the elements present. mtak.hu By analyzing the energy spectrum of these emitted X-rays, the elemental composition of the sample can be determined, and the spatial distribution of these elements can be mapped. nih.gov

In the characterization of BaNb₂O₆, EDX analysis is used to confirm the presence and relative proportions of Barium (Ba), Niobium (Nb), and Oxygen (O). acs.org Semiquantitative analysis using EDX has confirmed the high purity of BaNb₂O₆ samples synthesized via ball milling. acs.org The EDX spectrum typically shows distinct peaks corresponding to the characteristic X-ray emission lines of Ba, Nb, and O. For example, Nb Lα and Lβ₁ lines are observed around 2.17 and 2.26 keV, respectively, while Ba Lα, Lβ₁, and Lβ₂ lines appear near 4.46, 4.6, and 4.9 keV. acs.org The Kα and Kβ lines for oxygen are found near 0.523 and 0.532 keV. acs.org

Table 2: Characteristic EDX Peak Energies for Elements in BaNb₂O₆

| Element | X-ray Line | Approximate Energy (keV) | Reference |

|---|---|---|---|

| Niobium (Nb) | Lα | 2.17 | acs.org |

| Niobium (Nb) | Lβ₁ | 2.26 | acs.org |

| Barium (Ba) | Lα | 4.46 | acs.org |

| Barium (Ba) | Lβ₁ | 4.6 | acs.org |

| Barium (Ba) | Lβ₂ | 4.9 | acs.org |

Spectroscopic Characterization of BaNb₂O₆

Spectroscopic techniques are employed to probe the vibrational and electronic properties of BaNb₂O₆, providing insights into its bonding, structure, and optical characteristics.

Raman spectroscopy is a non-destructive technique that investigates the vibrational modes of molecules. nih.gov When monochromatic light interacts with a material, it can be scattered inelastically, resulting in a shift in the frequency of the scattered light. This shift, known as the Raman shift, corresponds to the energy of the vibrational modes of the material's chemical bonds. researchgate.net For BaNb₂O₆, Raman spectroscopy is used to identify the main vibrational modes of the structure and confirm the formation of the desired orthorhombic phase. acs.org The Raman spectrum of BaNb₂O₆ synthesized by high-energy ball milling shows characteristic bands at 137, 185, 211, 256, 280, 336, 394, 426, 458, and 668 cm⁻¹. acs.org The most intense vibrational mode at 668 cm⁻¹ is in agreement with spectra reported for orthorhombic BaNb₂O₆ ceramics. acs.org

UV-visible (UV-Vis) spectroscopy, particularly through diffuse reflectance measurements, is used to determine the optical bandgap energy (E_gap) of BaNb₂O₆. acs.org The bandgap is a crucial parameter for semiconductor materials, as it dictates their electronic and optical properties. For BaNb₂O₆, the valence band is primarily composed of O 2p orbitals, while the conduction band consists mainly of Nb 4d orbitals. acs.org The optical bandgap values for BaNb₂O₆ synthesized by ball milling for 3 and 4 hours were found to be 3.77 eV and 3.84 eV, respectively. acs.org These values indicate that BaNb₂O₆ is a semiconductor that absorbs light in the ultraviolet region of the electromagnetic spectrum. acs.org

Photoluminescence (PL) spectroscopy is a technique that measures the light emitted from a material after it has absorbed photons. This emission provides information about the electronic structure and the presence of defects or impurities. While detailed photoluminescence studies specifically on pure BaNb₂O₆ are not extensively reported in the provided context, research on related niobium oxide compounds and doped materials suggests that the luminescence properties are linked to the niobate units and can be influenced by the local structure and presence of activators. For instance, studies on amorphous niobium oxide films have shown photoluminescence in the visible range, which is attributed to defects. researchgate.net

Table 3: Spectroscopic Data for BaNb₂O₆

| Technique | Parameter | Observed Values | Reference |

|---|---|---|---|

| Raman Spectroscopy | Vibrational Modes (cm⁻¹) | 137, 185, 211, 256, 280, 336, 394, 426, 458, 668 | acs.org |

Raman Spectroscopy for Vibrational Modes and Structural Insights

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a material, providing detailed information about its crystal structure, phase purity, and local atomic arrangements. In the study of Barium Niobium Oxide (BaNb₂O₆), Raman spectroscopy has been instrumental in confirming its orthorhombic crystal structure and identifying its characteristic vibrational modes.

The analysis of BaNb₂O₆ synthesized by high-energy ball milling reveals a series of distinct Raman active bands. As the synthesis process progresses, the characteristic bands of the precursor materials, such as barium carbonate and niobium pentoxide, diminish, while the intensity of the bands corresponding to BaNb₂O₆ increases. The most intense vibrational mode observed at approximately 668 cm⁻¹ is a key indicator of the formation of the orthorhombic BaNb₂O₆ structure acs.orgresearchgate.net.

Deconvolution of the Raman spectrum allows for the identification of multiple underlying vibrational modes. These modes arise from the stretching and bending vibrations of the NbO₆ octahedra, which are the fundamental building blocks of the perovskite-like structure of barium niobate. The positions and intensities of these bands are sensitive to the local symmetry and coordination environment of the niobium and barium ions.

A comprehensive study of the Raman spectrum for a well-crystallized BaNb₂O₆ sample identifies several prominent vibrational bands. These are summarized in the table below.

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| 137 | External/Lattice Modes |

| 185 | External/Lattice Modes |

| 211 | Nb-O Bending Modes |

| 256 | Nb-O Bending Modes |

| 280 | Nb-O Bending Modes |

| 336 | Nb-O Stretching/Bending Modes |

| 394 | Nb-O Stretching Modes |

| 426 | Nb-O Stretching Modes |

| 458 | Nb-O Stretching Modes |

| 668 | Symmetric Nb-O Stretching Mode (most intense) |

The presence and sharpness of these Raman bands are indicative of a high degree of crystallinity and phase purity in the synthesized BaNb₂O₆ material researchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds

Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical technique that probes the vibrational transitions of molecules and crystal lattices by measuring the absorption of infrared radiation. This technique is particularly sensitive to the presence of specific chemical bonds and functional groups within a material. In the context of BaNb₂O₆, FTIR spectroscopy provides complementary information to Raman spectroscopy, helping to confirm the formation of the desired oxide and the nature of the metal-oxygen bonds.

The infrared spectrum of a crystalline solid like BaNb₂O₆ is dominated by absorptions corresponding to the vibrations of the metal-oxygen lattice. For BaNb₂O₆, the primary absorption bands are expected in the far-infrared and mid-infrared regions, typically below 1000 cm⁻¹. These bands arise from the complex vibrations of the interconnected NbO₆ octahedra and the vibrations of the Ba²⁺ ions relative to the niobate framework.

The key vibrational modes in BaNb₂O₆ that are infrared active include:

Nb-O Stretching Vibrations: These are typically the highest frequency modes and are associated with the stretching of the niobium-oxygen bonds within the NbO₆ octahedra. The energy of these vibrations is sensitive to the Nb-O bond length and the coordination environment.

O-Nb-O Bending Vibrations: Occurring at lower frequencies, these modes correspond to the bending and deformation of the angles between oxygen, niobium, and oxygen atoms within the octahedra.

Lattice Vibrations: At even lower frequencies, in the far-infrared region, absorption bands can be attributed to the collective vibrations of the crystal lattice, including the motion of the larger Barium cations against the niobate sublattice.

A detailed group theoretical analysis for the orthorhombic structure of BaNb₂O₆ predicts a specific number of infrared-active modes. A comprehensive study of the vibrational spectra of BaNb₂O₆ has been performed, providing a detailed assignment of the observed IR bands to their corresponding vibrational modes acs.org. The absence of certain absorption bands, such as those related to carbonate groups (around 1450 cm⁻¹ and 860 cm⁻¹) from unreacted precursors, is a strong indication of the purity of the final BaNb₂O₆ product.

UV-Visible Spectroscopy and Diffuse Reflectance Spectroscopy (DRS)

UV-Visible (UV-Vis) spectroscopy, particularly when adapted for solid samples using Diffuse Reflectance Spectroscopy (DRS), is a fundamental technique for determining the optical properties of materials, most notably the optical band gap energy (Egap). The band gap is a critical parameter for semiconductors and insulators as it dictates their electronic and optical behavior.

For BaNb₂O₆, UV-Vis DRS is employed to measure the reflectance of a powdered sample over a range of wavelengths, typically from 200 to 1000 nm. The obtained reflectance data can then be transformed into absorbance data using the Kubelka-Munk function. The optical band gap is determined by plotting the modified Kubelka-Munk function versus the photon energy (hν) and extrapolating the linear portion of the curve to the energy axis. This plot is known as a Tauc plot.

Research has shown that BaNb₂O₆ is a wide-band-gap semiconductor. The optical band gap for BaNb₂O₆ synthesized through high-energy ball milling has been determined to be in the range of 3.77 to 3.84 eV acs.org. This wide band gap is characteristic of many perovskite-type niobate and titanate materials and is responsible for their transparency in the visible region of the electromagnetic spectrum.

The value of the band gap can be influenced by factors such as crystallinity, particle size, and the presence of defects or impurities. A higher degree of crystallinity and larger particle size generally lead to a more well-defined band edge and a more accurate determination of the band gap.

| Parameter | Typical Value for BaNb₂O₆ | Significance |

|---|---|---|

| Optical Band Gap (Egap) | 3.77 - 3.84 eV acs.org | Indicates the material is a wide-band-gap semiconductor, transparent to visible light. |

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a highly sensitive, non-destructive technique that investigates the electronic structure of materials by analyzing the light emitted after photoexcitation. When a material absorbs photons with energy greater than its band gap, electrons are excited to higher energy states. The subsequent relaxation and recombination of these excited electrons with holes can result in the emission of light, or photoluminescence. The PL spectrum provides valuable information about a material's defect states, impurity levels, and recombination mechanisms.

In the context of niobate-based materials, the luminescence is often associated with the NbO₆ octahedral groups. For instance, in cadmium niobate (CdNb₂O₆), a broad blue emission peak centered at approximately 460 nm is observed upon excitation at 272 nm. This emission is attributed to charge transfer transitions within the [NbO₆]⁷⁻ groups benthamopenarchives.com. It is therefore expected that undoped BaNb₂O₆ would also exhibit intrinsic photoluminescence, likely in the blue or green region of the spectrum, originating from similar charge transfer mechanisms within its NbO₆ octahedra.

Furthermore, studies on doped barium niobate, such as Praseodymium-doped BaNb₂O₆ (BaNb₂O₆:Pr³⁺), have shown that the BaNb₂O₆ host lattice can be an effective medium for luminescence from rare-earth ions. In BaNb₂O₆:Pr³⁺, excitation with blue light results in characteristic reddish-orange emission peaks corresponding to the intra-4f electronic transitions of the Pr³⁺ ions acs.org. This indicates that energy transfer can occur from the host lattice to the dopant ions, a crucial property for the development of phosphor materials.

The intensity and wavelength of the photoluminescence in BaNb₂O₆ can be influenced by several factors, including:

Crystallinity: A higher degree of crystal perfection generally leads to stronger luminescence, as there are fewer non-radiative recombination centers.

Stoichiometry and Defects: Oxygen vacancies and other point defects can create energy levels within the band gap, leading to emission at different wavelengths or, in some cases, quenching the luminescence.

Temperature: Photoluminescence is often temperature-dependent, with emission intensity typically decreasing at higher temperatures due to increased non-radiative recombination pathways.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is based on the photoelectric effect, where X-rays are used to eject core-level electrons from the atoms in the sample. By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is characteristic of each element and its oxidation state.

For BaNb₂O₆, XPS is an essential tool to verify the presence and oxidation states of barium, niobium, and oxygen. The expected oxidation states are Ba²⁺, Nb⁵⁺, and O²⁻. The binding energies of the core-level electrons are sensitive to the chemical environment, and any deviation from the expected values can indicate the presence of different oxidation states, surface contamination, or defects.

High-resolution XPS spectra of the Ba 3d, Nb 3d, and O 1s regions would be acquired to determine the chemical states.

Barium (Ba 3d): The Ba 3d spectrum is expected to show a spin-orbit doublet (Ba 3d₅/₂ and Ba 3d₃/₂) with binding energies characteristic of Ba²⁺ in an oxide environment.

Niobium (Nb 3d): The Nb 3d spectrum will also exhibit a spin-orbit doublet (Nb 3d₅/₂ and Nb 3d₃/₂). The binding energy of the Nb 3d₅/₂ peak is a key indicator of the +5 oxidation state.

Oxygen (O 1s): The O 1s spectrum can often be deconvoluted into multiple components. The main peak at a lower binding energy corresponds to lattice oxygen (O²⁻) in the Ba-O and Nb-O bonds. Higher binding energy components can be attributed to surface hydroxyl groups (-OH) or adsorbed water.

The following table provides expected binding energy ranges for the elements in BaNb₂O₆ based on literature for similar compounds.

| Element | Core Level | Expected Binding Energy (eV) | Inferred Oxidation State |

|---|---|---|---|

| Barium (Ba) | 3d₅/₂ | ~779 - 781 | +2 |

| Niobium (Nb) | 3d₅/₂ | ~206 - 208 | +5 |

| Oxygen (O) | 1s | ~529 - 531 (lattice oxygen) | -2 |

Quantitative analysis of the peak areas, after applying appropriate sensitivity factors, can be used to determine the elemental ratios and confirm the stoichiometry of the BaNb₂O₆ compound.

Dielectric and Electrical Characterization Techniques for BaNb₂O₆

Impedance Spectroscopy for Electrical Properties

Impedance spectroscopy is a powerful, non-destructive technique used to investigate the electrical properties of materials and their interfaces with electrodes. It measures the impedance of a system over a range of frequencies, allowing for the separation of different electrical processes that may have different relaxation times. For polycrystalline ceramic materials like BaNb₂O₆, impedance spectroscopy is particularly useful for distinguishing between the electrical contributions of the grains (bulk), grain boundaries, and electrode-material interfaces.

The experimental setup involves applying a small amplitude sinusoidal voltage to the sample and measuring the resulting current. By varying the frequency of the applied voltage, a complex impedance spectrum is obtained. The data is often presented in the form of a Nyquist plot, where the negative imaginary part of the impedance (-Z") is plotted against the real part (Z').

In an ideal case for a polycrystalline ceramic, the Nyquist plot would show two semicircular arcs.

High-Frequency Semicircle: This arc corresponds to the contribution of the bulk or grain interior. The intercept of this semicircle with the real axis at high frequency gives the bulk resistance (Rg), and the frequency at the apex of the semicircle can be used to calculate the bulk capacitance (Cg).

Low-Frequency Semicircle: This arc represents the contribution of the grain boundaries. Similarly, the intercept at the low-frequency end of this semicircle gives the sum of the grain and grain boundary resistances (Rg + Rgb), allowing for the determination of the grain boundary resistance (Rgb). The grain boundary capacitance (Cgb) can also be calculated from the frequency at the apex of this second arc.

The electrical behavior of the material can be modeled using an equivalent circuit consisting of resistors and capacitors. A common model for a polycrystalline ceramic is a series combination of two parallel RC elements, one for the grains and one for the grain boundaries.

By performing impedance spectroscopy measurements at different temperatures, the temperature dependence of the conductivity of the grains and grain boundaries can be determined. The activation energies for these conduction processes can then be calculated from Arrhenius plots of log(conductivity) versus the inverse of temperature. This information is crucial for understanding the charge transport mechanisms within the BaNb₂O₆ ceramic. Studies on related lead barium niobate ceramics have successfully utilized this technique to enhance and understand their electrical properties researchgate.net.

Ferroelectric Hysteresis Loop Measurements

Ferroelectric hysteresis loop measurement is a fundamental technique for characterizing the ferroelectric properties of materials like Barium niobium oxide (BaNb2O6). This measurement provides critical information about the material's spontaneous polarization, its ability to switch between polarization states, and the electric field required to induce this switching. The resulting plot of polarization (P) versus applied electric field (E) is known as a P-E hysteresis loop.

The key parameters derived from a ferroelectric hysteresis loop are:

Saturation Polarization (Ps): The maximum polarization that can be induced in the material at a high electric field strength cadence.com.

Remnant Polarization (Pr): The amount of polarization that remains in the material after the external electric field is removed cadence.com. This value is crucial for applications in non-volatile memory devices.

Coercive Field (Ec): The magnitude of the reverse electric field required to reduce the polarization of a previously saturated material back to zero cadence.com. It represents the field needed to switch the polarization direction.

Research on BaNb2O6 has utilized P-E hysteresis loop measurements to confirm its ferroelectric nature. Studies have shown that the synthesis method significantly influences the ferroelectric properties of BaNb2O6. For instance, nanocrystallites of BaNb2O6 obtained through a citrate-gel method at a relatively low temperature of 600°C exhibit a well-defined ferroelectric hysteresis loop, confirming the presence of a polymorphic tetragonal tungsten bronze (TTB)-like phase researchgate.net. The observation of a distinct hysteresis loop is a hallmark of a ferroelectric material, distinguishing it from a simple linear or lossy dielectric rutgers.edu.

In a comparative study, the ferroelectric properties of BaNb2O6 prepared by the citrate-gel method were contrasted with those of samples prepared via a traditional high-temperature solid-state reaction. The results indicated that the synthesis route has a profound impact on the shape and parameters of the hysteresis loop. Nanocrystalline BaNb2O6 synthesized via the citrate (B86180) method demonstrated superior ferroelectric characteristics compared to its counterpart made by the solid-state method.

The table below summarizes the comparative findings from P-E loop measurements on BaNb2O6 prepared by different methods.

| Synthesis Method | Hysteresis Loop Shape | Indicated Ferroelectric Quality |

| Citrate-Gel Method | Well-defined, Saturated | Good ferroelectric properties |

| Solid-State Reaction | Less defined, "Leaky" characteristics | Inferior ferroelectric properties |

This table is based on comparative research findings where specific numerical values for Pr and Ec were not detailed but the qualitative differences were highlighted.

The shape of the hysteresis loop provides insight into the material's quality. A saturated, square-shaped loop indicates a good ferroelectric, while a "pinched" or rounded, open loop can suggest the presence of defects, leakage currents, or a combination of ferroelectric and antiferroelectric ordering aps.org. For BaNb2O6, achieving a well-defined loop is a key indicator of phase purity and good crystallinity, which are essential for potential applications in devices like non-volatile memories, capacitors, and sensors cadence.com.

Theoretical and Computational Investigations of Banb2o6

Density Functional Theory (DFT) Studies on BaNb₂O₆ Electronic Structure

DFT calculations have been instrumental in understanding the electronic characteristics of BaNb₂O₆. This powerful computational method allows for the determination of the electronic band structure and density of states, which are crucial for predicting the material's electrical and optical behavior.

Electronic Band Structure Calculations and Analysis

First-principles calculations are employed to determine the electronic band structure of BaNb₂O₆. These calculations map the allowed energy levels for electrons as a function of their momentum within the crystal lattice, revealing the nature of the electronic band gap. The valence band is predominantly formed by O 2p orbitals, while the conduction band is mainly composed of Nb 4d orbitals acs.org. The calculated band structure helps to determine whether the material is a direct or indirect bandgap semiconductor, a critical factor for its potential use in optoelectronic devices.

Application of Exchange-Correlation Functionals (e.g., PBE-GGA, LSDA)

The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation functional, which approximates the complex many-body electronic interactions. For BaNb₂O₆, various functionals within the generalized gradient approximation (GGA) and local density approximation (LDA) have been utilized.

The Perdew-Burke-Ernzerhof (PBE) functional, a widely used GGA functional, has been employed to investigate the piezoelectric properties of BaNb₂O₆. The PBEsol functional, a revised version of PBE optimized for solids, has been used for phonon calculations, as it often provides more accurate lattice constants and vibrational frequencies. While the Local Spin Density Approximation (LSDA) is a fundamental approach, GGA functionals like PBE are generally favored for their improved accuracy in describing the electronic properties of complex oxides. The choice of functional is critical as it can significantly influence the calculated band gap and other electronic parameters.

Table 1: Application of Exchange-Correlation Functionals in DFT Studies of BaNb₂O₆

| Functional | Type | Application in BaNb₂O₆ Studies |

|---|---|---|

| PBE | GGA | Piezoelectric properties |

| PBEsol | GGA | Phonon calculations |

First-Principles Prediction of Optical Properties

First-principles calculations are a powerful tool for predicting the optical properties of materials by computing the frequency-dependent dielectric function. For BaNb₂O₆, these calculations are performed within the independent particle approximation. The optical response is determined by transitions between the occupied valence band states (primarily O 2p) and the unoccupied conduction band states (primarily Nb 4d).

Theoretical predictions can provide the full spectrum of optical constants, including the absorption coefficient, refractive index, and reflectivity. These calculations help in understanding the material's interaction with light and its potential for applications in optical devices. For instance, the optical properties of the BaNb₂O₆-MoO₃ system have been a subject of interest.

Theoretical Vibrational Properties and Phonon Dispersion

The vibrational properties of BaNb₂O₆ are investigated through theoretical phonon calculations. These calculations determine the phonon dispersion curves, which illustrate the relationship between the vibrational frequency and momentum of the lattice vibrations (phonons), and the phonon density of states (PDOS).

Ab initio phonon calculations for BaNb₂O₆ have been performed for different crystal structures, such as monoclinic (P2₁/c) and orthorhombic (C222₁). These calculations provide the phonon band structure and DOS, which are essential for understanding the material's thermal properties, stability, and Raman and infrared spectra. The theoretical Raman spectra can be compared with experimental data to validate the computational model and gain a deeper understanding of the vibrational modes.

Table 2: Theoretical Vibrational Properties Data for BaNb₂O₆

| Property | Description |

|---|---|

| Phonon Band Structure | Shows the allowed vibrational frequencies for different wave vectors in the Brillouin zone. |

Ab Initio Molecular Dynamics (AIMD) Simulations for BaNb₂O₆

Ab initio molecular dynamics (AIMD) is a computational method that combines first-principles electronic structure calculations with molecular dynamics simulations. This technique allows for the study of the dynamic behavior of atoms in a material at finite temperatures, providing insights into processes such as phase transitions, diffusion, and reaction mechanisms.

To date, specific AIMD simulation studies focusing solely on BaNb₂O₆ are not widely reported in the available literature. However, the methodology has been applied to related niobate systems. Such simulations for BaNb₂O₆ could provide valuable information on its structural stability at different temperatures, the dynamics of ionic motion, and the mechanisms of phase transformations, offering a deeper understanding beyond static DFT calculations.

Computational Modeling of Dielectric and Ferroelectric Responses in BaNb2O6

While experimental work on BaNb2O6 nanoparticles has suggested high dielectric constants and potential ferroelectric behavior, detailed theoretical studies focusing on the computational modeling of these properties are not extensively documented in the reviewed literature researchgate.net. First-principles calculations are a powerful tool for determining key parameters such as the static dielectric tensor, Born effective charges, and spontaneous polarization, which are essential for quantifying a material's dielectric and ferroelectric nature. Such computational approaches have been widely applied to other ferroelectric oxides to elucidate the microscopic origins of their responses. However, specific ab initio calculations detailing the dielectric tensor or predicting the spontaneous polarization and coercive field for BaNb2O6 are not prominently available.

Prediction of Structural Stability and Phase Transition Mechanisms for BaNb2O6

First-principles calculations have been utilized to predict the structural stability of BaNb2O6. Computational studies, such as those cataloged by the Materials Project, have investigated the thermodynamics of the compound. The calculations indicate that BaNb2O6 is thermodynamically stable in an orthorhombic crystal structure with the Pmma space group materialsproject.org. This prediction aligns with experimental findings from X-ray diffraction and Rietveld refinement, which also confirm a stable orthorhombic phase at room temperature acs.orgconsensus.app.

The calculated formation energy from DFT provides a quantitative measure of the compound's stability. A negative formation energy suggests that the compound is stable with respect to decomposition into its constituent elements.

Table 1: Calculated Thermodynamic and Structural Properties for Orthorhombic BaNb2O6

| Property | Calculated Value | Space Group | Crystal System |

|---|---|---|---|

| Formation Energy | -3.166 eV/atom | Pmma | Orthorhombic |

| Density | 5.23 g/cm³ | Pmma | Orthorhombic |

Data sourced from first-principles DFT calculations materialsproject.org.

The predicted ground state is a non-ferroelectric, centrosymmetric orthorhombic structure. The atomic arrangement within this predicted structure consists of distorted NbO₆ octahedra and Ba²⁺ ions in a 6-coordinate geometry with oxygen materialsproject.org.

While the stable ground state has been computationally verified, detailed theoretical investigations into the mechanisms of potential phase transitions—for instance, from this orthorhombic phase to a different, potentially ferroelectric phase at other temperatures or pressures—are not detailed in the available literature. Understanding such transitions would require further computational work, such as phonon dispersion calculations to identify soft modes (lattice vibrations) that could drive a structural transformation, or the mapping of the energy landscape as a function of atomic displacements corresponding to polar modes.

Table 2: Computationally Predicted Crystal Structure Details for BaNb2O6 (Pmma)

| Atom | Wyckoff Site | Fractional Coordinates (x, y, z) |

|---|---|---|

| Ba | 2f | (0.25, 0.5, 0.66) |

| Nb | 4i | (0.5, 0.25, 0.0) |

| O | 2e | (0.25, 0.0, 0.0) |

| O | 4j | (0.5, 0.2, 0.29) |

| O | 4j | (0.5, 0.39, 0.71) |

| O | 2f | (0.25, 0.5, 0.23) |

Data sourced from first-principles DFT calculations materialsproject.org.

Electronic Structure and Charge Transport Phenomena in Barium Niobium Oxide

Bandgap Characteristics and Electronic Transition Mechanisms in BaNb₂O₆

The bandgap is a critical parameter that defines the electronic and optical properties of a semiconductor. It represents the energy difference between the top of the valence band and the bottom of the conduction band.

In an indirect bandgap semiconductor, the minimum energy state in the conduction band and the maximum energy state in the valence band occur at different crystal momentum values (k-vectors) in the Brillouin zone. wikipedia.org For an electron to be excited from the valence band to the conduction band, it requires not only energy from a photon but also a change in momentum, which is typically facilitated by interaction with lattice vibrations (phonons). wikipedia.org This makes the radiative recombination process less efficient compared to direct bandgap materials. wikipedia.org Studies on Pr³⁺ doped BaNb₂O₆ have indicated that this material possesses an indirect optical bandgap.

There is a notable variation in the reported bandgap values for BaNb₂O₆, stemming from different synthesis methods and characterization techniques, as well as discrepancies between experimental measurements and theoretical calculations.

Experimental values, often determined using diffuse reflectance spectroscopy, have been reported in the range of 3.77 to 3.84 eV for BaNb₂O₆ synthesized by high-energy ball milling. acs.org In contrast, another study on a doped version of the material reported an indirect optical bandgap between 3.42 eV and 3.43 eV. A significantly different experimental value of 0.90 eV has also been reported. Theoretical studies based on Density Functional Theory (DFT) for the related compound BaNbO₃ have calculated a bandgap of 3.74 eV, which aligns more closely with the higher experimental values. techno-press.org

Table 1: Comparison of Reported Bandgap Values for BaNb₂O₆

| Method | Bandgap Type | Reported Value (eV) | Source |

| Experimental (Diffuse Reflectance) | - | 3.77 - 3.84 | acs.org |

| Experimental | Indirect | 3.42 - 3.43 | - |

| Experimental | - | 0.90 | - |

| Theoretical (DFT for BaNbO₃) | - | 3.74 | techno-press.org |

Contributions of Barium, Niobium, and Oxygen Atoms to Electronic Bands

The electronic bands of BaNb₂O₆ are formed by the overlapping atomic orbitals of its constituent elements: barium (Ba), niobium (Nb), and oxygen (O). Analysis of the partial density of states (PDOS) from theoretical calculations provides insight into the specific contributions of each element to the valence and conduction bands.

For many niobate perovskites, the electronic structure near the Fermi level is primarily determined by the niobium and oxygen atoms. The valence band is largely composed of the O 2p orbitals, while the conduction band is predominantly formed by the empty Nb 4d orbitals. techno-press.orgresearchgate.net This configuration is typical for transition metal oxides where the metal d-states form the conduction band minimum and the oxygen p-states form the valence band maximum. The barium atoms are generally considered to have a more ionic character in the structure and contribute less significantly to the states near the bandgap.

Carrier Concentration and Electrical Conduction Mechanisms in BaNb₂O₆

The electrical conductivity of BaNb₂O₆ is determined by the concentration of charge carriers (electrons or holes) and their mobility within the crystal lattice. The conduction mechanism can be influenced by temperature, frequency of the applied electric field, and the presence of defects.

A semiconductor can be classified as n-type or p-type depending on whether the majority charge carriers are electrons or holes, respectively. Electrochemical studies performed on BaNb₂O₆ have indicated that it exhibits p-type semiconductor characteristics, meaning that electrical conduction is primarily mediated by the movement of holes. acs.org However, like many transition metal oxides, BaNb₂O₆ can potentially exhibit n-type behavior. This is often associated with the presence of oxygen vacancies in the crystal lattice, which can act as electron donors. psu.edu The electrical properties of related barium niobium oxide compounds have shown that they can be small bandgap semiconductors. researchgate.net

The alternating current (AC) conductivity of BaNb₂O₆ is a thermally activated process, and its temperature dependence can be described by the Arrhenius equation. By plotting the AC conductivity against the inverse of temperature (Arrhenius plots), the activation energy for the conduction process can be determined.

Studies on the electrical properties of BaNb₂O₆ have shown that the conduction mechanism can be attributed to a hopping mechanism. This involves charge carriers moving between localized states within the material. The activation energy provides a measure of the energy barrier that these carriers must overcome to hop from one site to another. The analysis of AC conductivity as a function of frequency often follows a power law, and the characteristics of this relationship can provide further insight into whether the hopping is localized or involves long-range translational motion of the charge carriers.

Electronic Interactions and Charge Migration Dynamics in BaNb₂O₆

The study of electronic interactions and charge migration dynamics in Barium Niobium Oxide (BaNb₂O₆) is crucial for understanding its potential in electronic applications. Research into this specific compound reveals that its charge transport characteristics are intrinsically linked to its nature as a p-type semiconductor.

Investigations into BaNb₂O₆ synthesized through methods such as ball milling have identified it as a material with hole-donating characteristics, which is indicative of a p-type semiconductor. In this type of semiconductor, the majority charge carriers are holes (electron vacancies). Consequently, charge migration is predominantly facilitated by the movement of these holes through the crystal lattice. This characteristic is fundamental to its potential use in forming p-n heterojunctions, which are essential components in many electronic devices as they can enhance charge separation and migration.

Electrochemical studies, specifically Mott-Schottky plot analysis, have been instrumental in determining the semiconductor type and the flat band potential (Efb), which provides insight into the electronic structure at the semiconductor-electrolyte interface. The negative slope observed in these plots for BaNb₂O₆ confirms its p-type nature.

Table 1: Electrochemical Properties of BaNb₂O₆ Synthesized over Different Times

The following is an interactive data table based on research findings. Users can sort the data by clicking on the column headers to better understand the relationship between synthesis time and the flat band energy, which is crucial for determining the material's semiconductor properties.

| Sample ID | Synthesis Time (hours) | Flat Band Energy (Efb) (V) | Semiconductor Type |

| BaNb_0.5 | 0.5 | > Efb of other samples | p-type |

| BaNb_1 | 1.0 | Lower than BaNb_0.5 | p-type |

| BaNb_2 | 2.0 | Lower than BaNb_0.5 | p-type |

| BaNb_3 | 3.0 | Lower than BaNb_0.5 | p-type |

| BaNb_4 | 4.0 | Data not specified | p-type |

This data is synthesized from descriptions indicating that the Efb value for the 0.5-hour sample was higher than for the 1, 2, and 3-hour samples, all of which showed p-type characteristics.

Dielectric and Ferroelectric Properties of Banb2o6 Materials

Ferroelectric Behavior and Spontaneous Polarization in BaNb₂O₆

Ferroelectric materials are distinguished by their ability to exhibit spontaneous electric polarization, which can be reoriented by an external electric field. While the common orthorhombic phase of pure BaNb₂O₆ is not conventionally ferroelectric, modifications to its structure can induce such properties. For instance, a polymorphic tetragonal tungsten bronze (TTB)-like phase of BaNb₂O₆ has been identified and confirmed through the observation of well-defined ferroelectric hysteresis loops and 180° domains. researchgate.net The mechanism for ferroelectricity in some niobates involves the movement of metal atoms within the crystal lattice at the Curie temperature, leading to a change in crystal symmetry and the generation of a net dipole moment. researchgate.net

Spontaneous polarization is a key feature of ferroelectric materials, arising from the initial asymmetry of the crystal structure in the absence of an external electric field. youtube.comyoutube.com In materials like barium titanate, which shares some structural motifs with certain niobates, spontaneous polarization occurs when the temperature drops below the Curie point, causing a distortion in the crystal lattice and a displacement of ions from their central positions. youtube.com This results in the formation of domains, each with a preferential direction of spontaneous polarization. youtube.com

Dielectric Constant and Dielectric Loss Characteristics of BaNb₂O₆

The dielectric constant (εr) and dielectric loss (tan δ) are critical parameters that define the suitability of BaNb₂O₆ for applications such as capacitors. The dielectric constant signifies a material's capacity to store electrical energy, while the dielectric loss indicates the energy dissipated, typically as heat. researchgate.net